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Compound of Interest

Compound Name: Calcium phenoxide

Cat. No.: B1624073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize calcium phenoxide, a compound with applications in various industrial
processes, including as a lubricant additive and a detergent.[1] This document details the
principles, experimental protocols, and data interpretation for the primary spectroscopic
methods employed in the structural elucidation and quality control of this organometallic
compound.

Introduction to Calcium Phenoxide

Calcium phenoxide, with the chemical formula Ca(OCsHs)z, is a salt formed from the reaction
of a calcium cation (Ca2*) with two phenoxide anions (CeHsO™).[1] It typically appears as a
reddish powder and is slightly soluble in water and alcohols.[1] The bonding between the
calcium and the phenoxide ligand has both ionic and covalent character, which influences its
chemical and physical properties. A thorough spectroscopic characterization is essential to
understand its structure, purity, and performance in various applications.

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is crucial for the unambiguous characterization of calcium
phenoxide. This typically involves a combination of Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass
Spectrometry (MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic
nuclei. For calcium phenoxide, *H and 13C NMR are routinely used to characterize the
phenoxide ligand, while 43Ca NMR can provide direct information about the calcium center.

1H and 13C NMR Spectroscopy: The proton and carbon NMR spectra of calcium phenoxide
provide information about the electronic environment of the aromatic ring. The chemical shifts
of the aromatic protons and carbons are sensitive to the coordination of the phenoxide oxygen
to the calcium ion.

43Ca NMR Spectroscopy: Direct observation of the calcium nucleus is challenging due to the
low natural abundance (0.14%) and quadrupolar nature of the 43Ca isotope. However,
advanced techniques such as solid-state NMR with dynamic nuclear polarization (DNP) can be
employed to acquire 3Ca NMR spectra.

Quantitative NMR Data:

Chemical Shift (8)

Nucleus Multiplicity Assignment
Ppm
1H 6.5-75 Multiplets Aromatic protons
13C 120 -170 Multiple signals Aromatic carbons
4Ca Varies Singlet (in solution) Calcium environment

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. In calcium phenoxide, the IR
spectrum is dominated by the vibrations of the phenoxide ligand and the Ca-O bond.

Key Vibrational Modes:

e C-O Stretching: The C-O stretching frequency in calcium phenoxide is shifted to a higher
wavenumber compared to free phenol, indicating an increase in the C-O bond order upon
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deprotonation and coordination to calcium.

e Ca-0O Stretching: A band in the far-IR region can be attributed to the Ca-O stretching
vibration, providing direct evidence of the metal-ligand bond.

o Aromatic C-H and C=C Vibrations: These bands are characteristic of the phenyl ring and can
be used for identification.

Quantitative IR Data:

Wavenumber
L Wavenumber . .
Vibrational Mode . (cm~?) in Calcium Change (Av) cm™
(cm~?) in Phenol .
Phenoxide
C-O Stretch ~1224 ~1250-1260 +26 to +36
_ Shifted and
Aromatic C=C Stretch ~1600, 1500, 1470
broadened
Ca-O Stretch - ~300-500

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The UV spectrum of calcium phenoxide is expected to show absorptions arising from the m -
TT* transitions of the aromatic phenoxide ligand. While detailed spectra are not widely reported,
a UV absorption tail around 315 nm has been noted, which can be attributed to the HOMO-
LUMO transition, where the HOMO is localized on the phenoxide 1t system and the LUMO is
largely composed of Ca(4s/4p) orbitals.[1] For comparison, calcium oxide nanopatrticles, a
related calcium-oxygen-containing material, exhibit a prominent UV absorption peak in the
range of 220-260 nm.[2] Phenolic compounds, in general, are characterized by their UV
absorbance within the wavelength range of 220 to 400 nm.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and can provide
information about the molecular weight and fragmentation pattern of a compound. For calcium
phenoxide, techniques like Electrospray lonization (ESI) or Matrix-Assisted Laser
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Desorption/lonization (MALDI) could be used. The expected molecular ion would correspond to
[Ca(OCeHs)2]*. Fragmentation would likely involve the loss of one or both phenoxide ligands.
The fragmentation pattern of phenol itself often shows a prominent molecular ion peak and
subsequent loss of CO.[4]

Predicted Mass Spectrometry Data:

lon m/z (for 4°Ca) Description

[Ca(OCeH5s)2]* 226 Molecular lon

[Ca(OCeH5s)]* 133 Loss of one phenoxide radical
[CeHsO]* 93 Phenoxide cation

[CeHs]* 77 Phenyl cation

Experimental Protocols

Given the air- and moisture-sensitive nature of many organometallic compounds, including
potentially calcium phenoxide, all manipulations should be carried out under an inert
atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[5]

NMR Spectroscopy

e Sample Preparation:

o In a glovebox, accurately weigh 5-10 mg of the calcium phenoxide sample into an NMR
tube.

o Add approximately 0.6 mL of a suitable deuterated solvent (e.g., THF-ds, CDCIs) that has
been thoroughly dried and degassed.

o Cap the NMR tube securely.
e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.
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o Pulse Sequence: Standard single-pulse sequence.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e Instrument Parameters (33C NMR):

o Spectrometer: Same as for H NMR.

[e]

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-10 seconds.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

IR Spectroscopy

o Sample Preparation (Nujol Mull):

o In a glovebox or under a stream of inert gas, grind 2-5 mg of the calcium phenoxide
sample to a fine powder using an agate mortar and pestle.

o Add 1-2 drops of Nujol (mineral oil) and continue grinding to form a uniform paste.
o Spread a thin film of the mull between two KBr or Csl plates.

o Sample Preparation (KBr Pellet):
o Thoroughly dry KBr powder in an oven.

o In a glovebox, mix ~1 mg of the calcium phenoxide sample with ~100 mg of dry KBr
powder and grind to a very fine, homogenous powder.
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o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the pure KBr pellet).
o Place the sample in the spectrometer and record the sample spectrum.
o The spectrum is typically collected over the range of 4000-400 cm~1.
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Caption: Workflow for the synthesis and spectroscopic characterization of calcium phenoxide.
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Caption: Logical flow of interpreting multi-spectroscopic data for structural elucidation.

Conceptual Calcium Signaling Pathway

While there is no direct evidence of calcium phenoxide's involvement in specific biological

signaling, the release of calcium ions from such a compound in a biological system could

conceptually influence general calcium signaling pathways. The following diagram illustrates a

simplified, generic calcium signaling cascade.
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Caption: A simplified diagram of a generic intracellular calcium signaling pathway.
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Conclusion

The spectroscopic characterization of calcium phenoxide requires a combination of
techniques to fully elucidate its structure and purity. NMR and IR spectroscopy provide detailed
information about the phenoxide ligand and its coordination to the calcium center. UV-Vis
spectroscopy and mass spectrometry offer insights into the electronic structure and molecular
weight of the compound. By following detailed experimental protocols and logically interpreting
the data from these methods, researchers can gain a comprehensive understanding of this
important organometallic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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